Welcome to the BenchChem Online Store!
molecular formula C11H10O2S B1610411 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane CAS No. 96803-06-4

2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane

Cat. No. B1610411
M. Wt: 206.26 g/mol
InChI Key: CZFQLAGBLPKGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04668697

Procedure details

A solution of product from Step A (16.4 g, 0.1 mol), toluene (300 ml), p-toluenesulfonic acid (1.0 g) and ethylene glycol (20 ml) was heated at reflux with the aid of a Dean-Stark trap. After 6 hours, the organic layer was cooled, washed with saturated Na2CO3. The Na2CO3 layer was extracted with ethyl acetate (2×). The combined organic extracts were dried, filtered and concentrated to dryness. The residue was distilled at 149-153° C. at 0.3 mm Hg to yield 16.4 g (79%) of product.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]2[S:7][CH:8]=[CH:9][C:5]=2[CH:4]=1)=[O:2].[C:12]1([CH3:18])C=CC=CC=1.C1(C)C=CC(S(O)(=O)=[O:26])=CC=1>C(O)CO>[O:2]1[CH2:18][CH2:12][O:26][CH:1]1[C:3]1[CH:11]=[CH:10][C:6]2[S:7][CH:8]=[CH:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
C(=O)C1=CC2=C(SC=C2)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux with the aid of a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
the organic layer was cooled
WASH
Type
WASH
Details
washed with saturated Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The Na2CO3 layer was extracted with ethyl acetate (2×)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 149-153° C. at 0.3 mm Hg

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1C(OCC1)C1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.